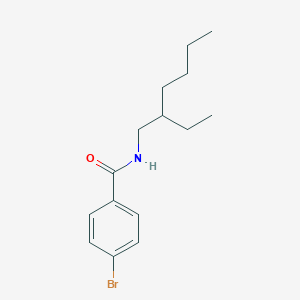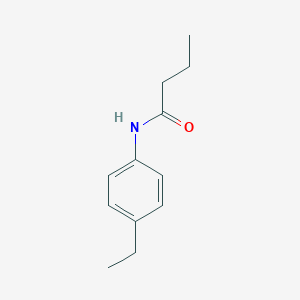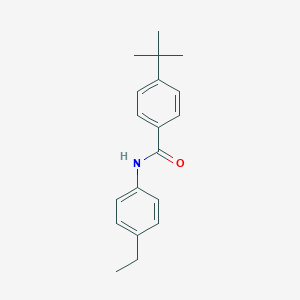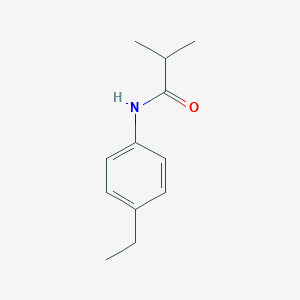
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DDB, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of benzamides and has a molecular formula of C17H19NO3. DDB has been extensively studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, several studies have suggested that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide exerts its therapeutic effects by modulating various signaling pathways in cells. For example, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has several biochemical and physiological effects. One of the most notable effects of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is its ability to inhibit the growth of cancer cells. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects. Studies have also suggested that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments is its well-established synthesis method and purity. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments is its potential toxicity. Studies have shown that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide can induce cytotoxicity in certain cell lines, and further research is needed to determine the safe dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for the research of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide. One of the most promising directions is the development of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide-based cancer therapies. Further research is needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide-based therapies. Additionally, further research is needed to determine the potential applications of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide in the treatment of metabolic disorders and neurodegenerative diseases. Finally, the development of novel N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide analogs with improved therapeutic properties is an exciting area of research that holds great promise for the future.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is a multi-step process that involves the reaction of 3,4-dimethylaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is a well-established procedure, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is its ability to inhibit the growth of cancer cells. Several studies have shown that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-13(9-12(11)2)18-17(19)15-8-7-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
HKGCXLSSBANZQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)



